phloem protein 2 - 147571-71-9

phloem protein 2

Catalog Number: EVT-1518677
CAS Number: 147571-71-9
Molecular Formula: C6H6N4O2S
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Phloem protein 2 is found in many angiosperms, with notable studies conducted on species such as Gossypium hirsutum (cotton), Cucumis sativus (cucumber), and Boehmeria nivea (ramie). In cotton, for instance, multiple phloem protein 2 genes have been identified, with varying lengths and molecular weights ranging from approximately 12.17 to 59.42 kilodaltons. The classification of phloem protein 2 is based on its structural characteristics and functional roles within the plant's vascular system, particularly its involvement in long-distance transport and stress responses .

Synthesis Analysis

Methods and Technical Details

The synthesis of phloem protein 2 occurs primarily in companion cells adjacent to the sieve elements of the phloem. The proteins are transported through plasmodesmata into sieve elements, where they can exert their functions. Various methods have been employed to study the synthesis and characteristics of phloem protein 2, including:

  • Molecular Cloning: Techniques such as reverse transcription polymerase chain reaction (RT-PCR) have been used to amplify specific phloem protein genes from plant tissues.
  • Mass Spectrometry: This technique identifies and characterizes proteins by analyzing their mass-to-charge ratios, helping to confirm the presence of phloem protein 2 in different plant species .
  • Gene Expression Analysis: Quantitative RT-PCR assays measure the expression levels of phloem protein genes under various abiotic and biotic stress conditions .
Molecular Structure Analysis

Structure and Data

Phloem protein 2 typically exhibits a complex structure characterized by a carbohydrate-binding domain that allows it to interact with other molecules, such as carbohydrates displayed by pathogens. The molecular structure varies among species; for example, studies on cucumber have revealed that phloem protein 2 has a lectin-like structure that facilitates its role in plant defense .

Key structural data include:

  • Amino Acid Length: Ranges from approximately 177 to 562 amino acids depending on the specific variant.
  • Isoelectric Point: The theoretical isoelectric points vary widely (between 4.46 and 9.50), indicating diverse charge properties under physiological conditions.
  • Hydropathy Index: Most phloem protein 2 variants are hydrophilic, suggesting their solubility in aqueous environments .
Chemical Reactions Analysis

Reactions and Technical Details

Phloem protein 2 participates in several biochemical reactions within the plant. Notably:

  • Binding Reactions: Phloem protein 2 can bind to carbohydrates, which is critical for its role in defense against pathogens. This binding can trigger signaling pathways that lead to enhanced resistance mechanisms.
  • Translocation Reactions: The movement of phloem protein 2 through plasmodesmata involves conformational changes that allow it to pass through these cellular channels effectively .

These reactions are essential for maintaining plant health and facilitating communication between different parts of the plant.

Mechanism of Action

Process and Data

The mechanism of action for phloem protein 2 primarily revolves around its role in signaling and defense:

  1. Signaling Pathways: Phloem protein 2 can act as a signaling molecule that modulates responses to environmental stresses such as salinity or drought. For instance, certain variants have been shown to co-express with transcription factors that regulate stress responses .
  2. Defense Mechanism: By binding to pathogen-associated carbohydrates, phloem protein 2 contributes to the plant's defense system by potentially preventing pathogen entry or enhancing systemic acquired resistance .

Research indicates that specific isoforms of phloem protein 2 may play more significant roles under particular stress conditions, highlighting their adaptive functions .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Phloem protein 2 exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in aqueous solutions due to its hydrophilic nature.
  • Stability: The stability of phloem protein 2 can be influenced by pH and ionic strength, affecting its functionality during stress responses.
  • Molecular Weight Variability: Depending on the specific gene variant, molecular weights can range broadly from approximately 12.17 kDa to over 59 kDa.

These properties are crucial for understanding how phloem protein 2 functions within the complex environment of plant tissues .

Applications

Scientific Uses

Phloem protein 2 has several applications in scientific research:

  • Plant Breeding: Understanding the role of phloem protein 2 in stress tolerance can aid in developing more resilient crop varieties.
  • Pathogen Resistance Studies: Research into how phloem proteins interact with pathogens can inform strategies for enhancing disease resistance in crops.
  • Signal Transduction Research: Investigating the signaling pathways involving phloem proteins can provide insights into broader physiological processes within plants.
Introduction to Phloem Protein 2 (PP2)

Phloem Protein 2 (PP2) represents one of the most abundant and enigmatic protein families in the phloem sap of vascular plants. These proteins are integral components of the phloem-based defense (PBD) system, participating in long-distance signaling, stress responses, and structural maintenance of sieve elements. PP2 proteins exhibit lectin-like properties, enabling interactions with carbohydrates, RNAs, and other proteins, positioning them as versatile molecular players in plant adaptation.

Definition and Structural Classification of PP2

Definition: PP2 proteins are dimeric, chitin-binding lectins primarily localized in sieve elements and companion cells. They constitute a major fraction of phloem exudates and are characterized by their ability to form disulfide-linked polymers with Phloem Protein 1 (PP1), creating structural P-protein filaments that seal wounded sieve tubes [4].

Structural Features:

  • Conserved PP2 Domain: All PP2 proteins contain one or two C-terminal PP2 domains (~15 kDa), featuring four conserved motifs (A, B, C, D). This domain is responsible for lectin activity and RNA binding [3] [4].
  • N-Terminal Variability: The N-terminal region exhibits significant length and sequence polymorphism across species, contributing to functional diversification (e.g., fusion with F-box domains in some lineages) [1] [4].
  • Quaternary Structure: PP2 forms homodimers in solution. Crystal structures of cucumber Cus17 reveal a symmetric β-sandwich fold with poly-GlcNAc-binding sites essential for chitin recognition [5].

Classification: PP2 proteins are classified into six phylogenetic subfamilies (I–VI). Subfamilies V and VI uniquely harbor F-box domains, implicating them in ubiquitin-mediated protein degradation pathways [1] [2].

Table 1: Structural Diversity of PP2 Proteins

SpeciesDomain ArchitectureMolecular Mass (kDa)Key Features
Cucumis sativusSingle PP2 domain17.8 (CmsLec17)Chitin-binding, RNA interaction
ArabidopsisPP2 + F-box (Subfamily VI)20–25ABA signaling regulation
GossypiumDual PP2 domains (e.g., GhPP2-33)12–59Salt stress responsiveness
Boehmeria niveaPP2 domain variants20–47Cytoplasmic localization

Evolutionary Origins and Conservation in Vascular Plants

Phylogenetic Distribution:

  • PP2 genes are ubiquitous in vascular plants, including gymnosperms and angiosperms. Their absence in non-vascular plants (e.g., bryophytes) suggests emergence coincided with vascular tissue evolution [4] [8].
  • Gene Family Expansion: Whole-genome duplication (WGD) and allopolyploidization drive PP2 diversification. For example:
  • Diploid cotton (G. arboretum, G. raimondii) harbors 23–25 PP2 genes.
  • Allotetraploid cotton (G. hirsutum, G. barbadense) possesses 43–47 genes, nearly doubling diploid counts due to subgenome conservation [1] [2].

Evolutionary Mechanisms:

  • Purifying Selection: Ka/Ks ratios <1 indicate strong selective pressure to conserve PP2 function across taxa [2].
  • Domain Fusion Events: Acquisition of F-box domains in subfamilies V/VI highlights neofunctionalization in eudicots [1].
  • Tandem vs. WGD Duplication: In dicots (e.g., cotton, willow), WGD dominates PP2 expansion; in Citrus and Vitis, tandem duplication prevails [1].

Table 2: Evolutionary Conservation of PP2 Genes in Plants

Plant GroupRepresentative SpeciesPP2 Gene CountPrimary Expansion Mechanism
EudicotsGossypium hirsutum47Allopolyploidization
MonocotsOryza sativa18Tandem duplication
Basal AngiospermsAmborella trichopoda12Dispersed duplication
GymnospermsPicea abies9WGD

Role in Phloem-Based Defense (PBD) and Stress Signaling

Biotic Stress Defense

  • Insect Deterrence: PP2 lectin domains bind chitin in insect cuticles. Overexpression of AtPP2-A1 in Arabidopsis reduces Myzus persicae (aphid) feeding damage [2] [4].
  • Pathogen Resistance: BnPP2-6 in rapeseed enhances resistance to Sclerotinia sclerotiorum via unknown mechanisms [2].
  • Wound Sealing: PP2-PP1 polymers form fibrillar plugs at sieve plate pores upon injury, preventing sap loss [4] [7].

Abiotic Stress Responses

  • Salt Stress:
  • GhPP2-33 in cotton is upregulated >10-fold under NaCl stress. Silencing this gene reduces root growth and ion homeostasis by 40–60% [1] [6].
  • CsPP2-A1 in cucumber improves salt tolerance by enhancing ROS scavenging [2].
  • Drought and ABA Signaling:
  • AtPP2-B11 interacts with SnRK2.3, promoting its degradation to negatively regulate ABA signaling during drought [2].
  • AtPP2-B1 downregulates ABA-responsive genes (e.g., ABI4, ABI5), modulating stomatal closure [2] [7].

Systemic Signaling

PP2 proteins are components of the Core Stress Responsive Proteome (CSRP), ubiquitously present in roots, phloem sap, and leaves. They facilitate long-distance stress signaling:

  • Redox Shuttling: PP2 isoforms with thioredoxin domains maintain redox homeostasis during stress [7].
  • RNA Trafficking: PP2 binds viroid RNAs in phloem, enabling systemic movement of infection signals [4].

Table 3: Stress-Regulated PP2 Genes and Functions

GeneSpeciesStressFunctionRegulation
GhPP2-33Gossypium hirsutumSaltIon homeostasis, ROS scavengingUpregulated (10x)
AtPP2-B11ArabidopsisDrought/ABASnRK2.3 degradationDownregulated
ShPP2-1Solanum habrochaitesColdMembrane integrity modulationNegative regulator
BnPP2-15Boehmeria niveaMechanical woundingPhloem sealingPromoter activation

Properties

CAS Number

147571-71-9

Product Name

phloem protein 2

Molecular Formula

C6H6N4O2S

Synonyms

phloem protein 2

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